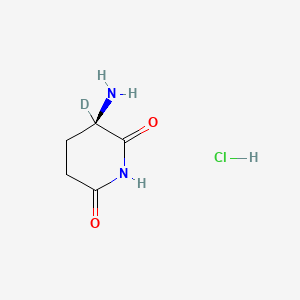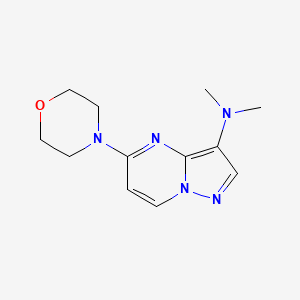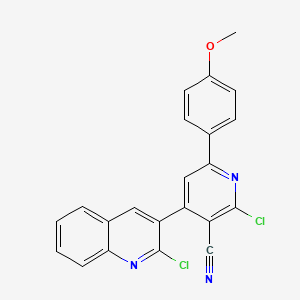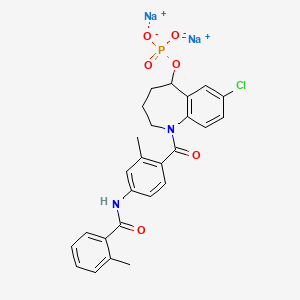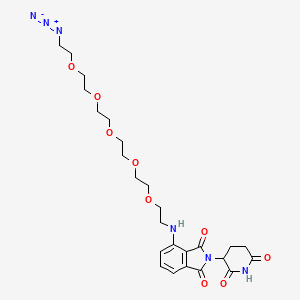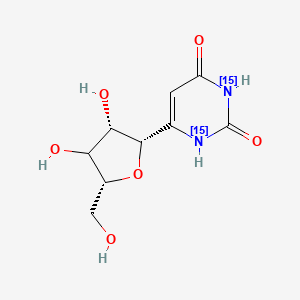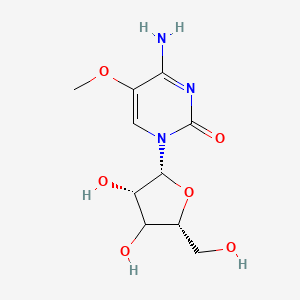
5-Methoxy cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy cytidine: is a modified nucleoside analog of cytidine, characterized by the presence of a methoxy group at the 5-position of the cytidine molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy cytidine typically involves the methylation of cytidine at the 5-position. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy cytidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, reverting to cytidine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst
Major Products:
Oxidation: 5-Hydroxy cytidine.
Reduction: Cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 5-Methoxy cytidine is used as a building block in the synthesis of modified nucleic acids, which are crucial for studying the structure and function of nucleic acids .
Biology: In biological research, this compound is employed to investigate the role of DNA methylation and its impact on gene expression and regulation .
Medicine: The compound has potential therapeutic applications in cancer treatment due to its ability to inhibit DNA methyltransferases, thereby affecting the epigenetic regulation of cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the development of novel drugs and therapeutic agents targeting various diseases .
Mécanisme D'action
5-Methoxy cytidine exerts its effects primarily by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to the demethylation of DNA, which can reactivate silenced genes and alter gene expression patterns. The compound targets specific molecular pathways involved in cell growth, differentiation, and apoptosis, making it a valuable tool in cancer therapy .
Comparaison Avec Des Composés Similaires
5-Methyl cytidine: Another cytidine analog with a methyl group at the 5-position, known for its role in DNA methylation studies.
Zebularine: A cytidine analog that inhibits DNA methyltransferases and has potential anti-cancer properties.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia
Uniqueness: 5-Methoxy cytidine is unique due to its specific methoxy modification, which provides distinct chemical and biological properties compared to other cytidine analogs. This modification enhances its stability and efficacy in inhibiting DNA methyltransferases, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C10H15N3O6 |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O6/c1-18-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6?,7+,9-/m1/s1 |
Clé InChI |
IZFJAICCKKWWNM-AOXOCZDOSA-N |
SMILES isomérique |
COC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canonique |
COC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)

![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)

